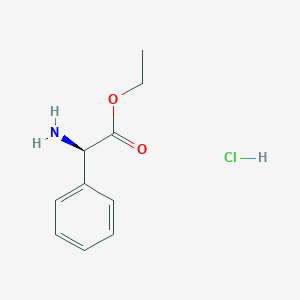
(R)-Ethyl 2-amino-2-phenylacetate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-Ethyl 2-amino-2-phenylacetate hydrochloride is a chiral compound with significant applications in various fields, including pharmaceuticals and chemical research. It is known for its role as an intermediate in the synthesis of various bioactive molecules and its potential therapeutic properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-Ethyl 2-amino-2-phenylacetate hydrochloride typically involves the esterification of ®-2-amino-2-phenylacetic acid with ethanol in the presence of a suitable catalyst. The reaction is followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions often include:
Catalyst: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid.
Temperature: Typically conducted at reflux temperatures.
Solvent: Commonly used solvents include ethanol or methanol.
Industrial Production Methods
In industrial settings, the production of ®-Ethyl 2-amino-2-phenylacetate hydrochloride may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and reactors ensures consistent quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions
®-Ethyl 2-amino-2-phenylacetate hydrochloride undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can yield amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenylacetic acid derivatives, while reduction can produce ethyl 2-amino-2-phenylethanol.
Aplicaciones Científicas De Investigación
®-Ethyl 2-amino-2-phenylacetate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its therapeutic potential in treating various conditions, including neurological disorders.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mecanismo De Acción
The mechanism of action of ®-Ethyl 2-amino-2-phenylacetate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing biochemical pathways. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 2-amino-2-phenylacetate hydrochloride
- Ethyl 2-amino-2-phenylpropanoate hydrochloride
- 2-Amino-2-phenylacetic acid hydrochloride
Uniqueness
®-Ethyl 2-amino-2-phenylacetate hydrochloride is unique due to its chiral nature and specific structural features, which confer distinct reactivity and biological activity. Its ethyl ester group differentiates it from similar compounds, influencing its solubility, stability, and interaction with biological targets.
Propiedades
Número CAS |
17609-48-2 |
|---|---|
Fórmula molecular |
C10H14ClNO2 |
Peso molecular |
215.67 g/mol |
Nombre IUPAC |
amino (2R)-2-phenylbutanoate;hydrochloride |
InChI |
InChI=1S/C10H13NO2.ClH/c1-2-9(10(12)13-11)8-6-4-3-5-7-8;/h3-7,9H,2,11H2,1H3;1H/t9-;/m1./s1 |
Clave InChI |
YPRZXKZERXUKRU-SBSPUUFOSA-N |
SMILES |
CCOC(=O)C(C1=CC=CC=C1)N.Cl |
SMILES isomérico |
CC[C@H](C1=CC=CC=C1)C(=O)ON.Cl |
SMILES canónico |
CCC(C1=CC=CC=C1)C(=O)ON.Cl |
Pictogramas |
Corrosive |
Sinónimos |
(R)-Ethyl2-amino-2-phenylacetatehydrochloride; 17609-48-2; (R)-Ethyl2-amino-2-phenylacetateHCl; D-(-)-Alpha-PhenylglycineEthylEsterHydrochloride; DL-Phenylglycineethylesterhydrochloride; PubChem10931; MolPort-006-122-287; ACT07378; AKOS008145379; AKOS015933062; MCULE-2364231684; PS-7935; AK-63329; AM018326; SC-16354; FT-0624335; ST24035543; ETHYL(2R)-2-AMINO-2-PHENYLACETATEHYDROCHLORIDE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















